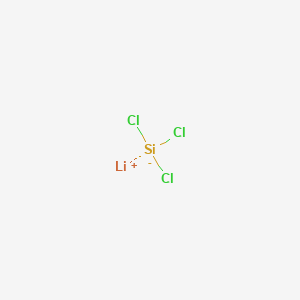
Lithium;trichlorosilanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;trichlorosilanide is a chemical compound that combines lithium and trichlorosilane. Trichlorosilane is an inorganic compound with the formula HCl₃Si, and it is a colorless, volatile liquid. This compound is used in various chemical processes and has significant applications in the semiconductor industry due to its reactivity and ability to produce ultrapure silicon .
準備方法
Synthetic Routes and Reaction Conditions: Lithium;trichlorosilanide can be synthesized by treating powdered metallurgical grade silicon with hydrogen chloride at elevated temperatures (around 300°C). The reaction produces trichlorosilane and hydrogen as byproducts: [ \text{Si} + 3 \text{HCl} \rightarrow \text{HCl}_3\text{Si} + \text{H}_2 ]
Industrial Production Methods: The industrial production of trichlorosilane involves the direct chlorination of silicon. This process is optimized to achieve high yields (80-90%) and involves the use of specialized equipment to handle the volatile and reactive nature of trichlorosilane .
化学反応の分析
Types of Reactions: Lithium;trichlorosilanide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon dioxide and lithium chloride.
Reduction: Can be reduced to form silane and lithium chloride.
Substitution: Reacts with organic compounds to form organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Requires oxygen or other oxidizing agents.
Reduction: Involves reducing agents like hydrogen.
Substitution: Utilizes organic compounds with reactive groups.
Major Products Formed:
Oxidation: Silicon dioxide (SiO₂) and lithium chloride (LiCl).
Reduction: Silane (SiH₄) and lithium chloride (LiCl).
Substitution: Various organosilicon compounds, depending on the organic reactant used.
科学的研究の応用
Lithium;trichlorosilanide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of silicon-containing organic compounds.
Biology: Investigated for its potential use in biological systems due to its reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
作用機序
The mechanism of action of lithium;trichlorosilanide involves its reactivity with various chemical species. It acts as a source of silicon and lithium ions, which can participate in various chemical reactions. The molecular targets and pathways involved include the formation of silicon-based compounds and the release of lithium ions, which can interact with other chemical species to form new compounds .
類似化合物との比較
Chlorosilane: Similar in structure but contains fewer chlorine atoms.
Dichlorosilane: Contains two chlorine atoms and has different reactivity.
Silicon tetrachloride: Contains four chlorine atoms and is used in similar applications.
Uniqueness: Lithium;trichlorosilanide is unique due to its combination of lithium and trichlorosilane, which provides distinct reactivity and applications. Its ability to produce ultrapure silicon makes it particularly valuable in the semiconductor industry .
特性
CAS番号 |
111728-60-0 |
|---|---|
分子式 |
Cl3LiSi |
分子量 |
141.4 g/mol |
IUPAC名 |
lithium;trichlorosilanide |
InChI |
InChI=1S/Cl3Si.Li/c1-4(2)3;/q-1;+1 |
InChIキー |
NKQPMRDMFVLALQ-UHFFFAOYSA-N |
正規SMILES |
[Li+].[Si-](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


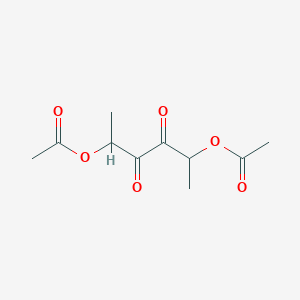
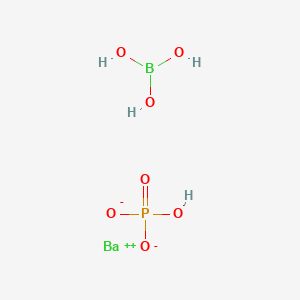
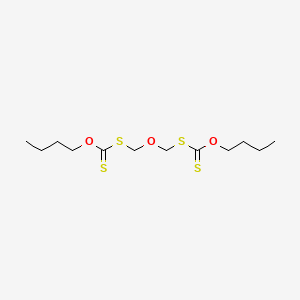
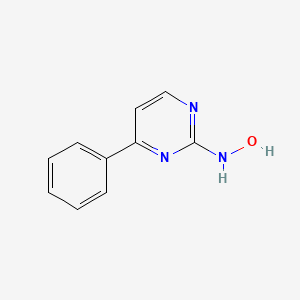
![2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid](/img/structure/B14315614.png)
![1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14315622.png)
![1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14315627.png)

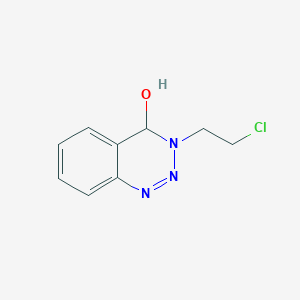
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
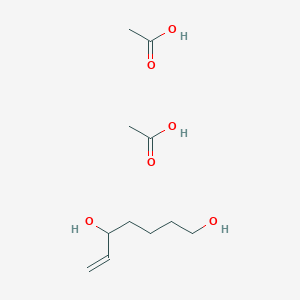
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)

